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Compound of Interest

Compound Name:
Methyl 2-methyl-2H-indazole-3-

carboxylate

Cat. No.: B033939 Get Quote

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide

array of biological activities that have led to their incorporation into numerous therapeutic

agents. These bicyclic heterocyclic compounds, consisting of a benzene ring fused to a

pyrazole ring, exist as various isomers, primarily the 1H- and 2H-tautomers, along with

numerous positional isomers depending on the nature and location of substituents. The

isomeric form of an indazole derivative critically influences its physicochemical properties,

spectroscopic signature, and pharmacological activity. This guide provides an objective

comparison of indazole isomers, supported by experimental data, to aid researchers, scientists,

and drug development professionals in their identification, synthesis, and application.

Physicochemical and Spectroscopic Properties:
Distinguishing the Isomers
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole

form.[1][2] This difference in stability, along with the distinct electronic environments of the

nitrogen atoms, gives rise to characteristic differences in their spectroscopic data, which are

crucial for unambiguous identification.

Table 1: Comparative Physicochemical and Spectroscopic Data of 1H- and 2H-Indazole

Isomers
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Property 1H-Indazole
2H-Indazole
Derivative
(Representative)

Key Differences

Melting Point 147-149 °C[3]
Varies with

substitution
-

Boiling Point 270 °C[3]
Varies with

substitution
-

¹H NMR (CDCl₃, δ

ppm)

N-H
~13.40 (broad singlet)

[1]
-

The presence of a

broad N-H signal is

characteristic of

unsubstituted 1H-

indazoles.[1]

H-3 ~8.10 (singlet)[1] ~8.4 (singlet)[1]

The H-3 proton in 2H-

indazoles is typically

more deshielded.[1]

H-4 ~7.51 (doublet)[1] ~7.7 (doublet)[1]

Aromatic protons in

the 2H-isomer can

show slight variations.

[1]

¹³C NMR (CDCl₃, δ

ppm)

C-3 ~135.0 ~123.0

Significant upfield shift

of C-3 in the 2H-

isomer.

C-7a ~140.0 ~149.0

C-7a is more

deshielded in the 2H-

isomer.

IR Spectroscopy

(cm⁻¹)
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N-H Stretch ~3150 (broad) Absent

Characteristic broad

N-H stretch for 1H-

indazoles.

C=N Stretch ~1620 ~1560
Variation in the C=N

stretching frequency.

Biological Activities: A Tale of Two Isomers and
Diverse Substitutions
The biological activity of indazole derivatives is highly dependent on both the isomeric form (1H

vs. 2H) and the substitution pattern on the indazole core. These compounds have been

extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial

agents, often acting as potent enzyme inhibitors.[4][5][6]

Anticancer Activity: Targeting Kinase Signaling
A significant number of indazole-based drugs and clinical candidates exert their anticancer

effects by inhibiting protein kinases involved in tumor growth and angiogenesis.[5][7] The

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target.[5][8]

Table 2: Comparative Antiproliferative and Kinase Inhibitory Activities of Substituted Indazole

Isomers
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Compound
Isomer
Type

Target(s) IC₅₀ (nM) Cell Line Reference

Axitinib 1H-indazole

VEGFR-1,

VEGFR-2,

VEGFR-3,

PDGFRβ, c-

Kit

0.1, 0.2, 0.1-

0.3, 1.6, 1.7

Endothelial

Cells
[9]

Pazopanib 1H-indazole

VEGFR-1,

VEGFR-2,

VEGFR-3,

PDGFRα,

PDGFRβ, c-

Kit

10, 30, 47,

71, 84, 74
Cell-free [9]

Compound

30
Indazole VEGFR-2 1.24 - [8]

Entrectinib 1H-indazole ALK 12 - [2]

Compound

123
1H-indazole

Aurora A,

Aurora B
26, 15 - [2]

Compound

7d

Polysubstitut

ed indazole
-

0.64 µM

(A2780), 1.12

µM (A549)

A2780, A549 [10]

Compound 5i
1H-indazole

diarylurea
-

H460, A549,

HT-29

(potent)

H460, A549,

HT-29
[11]

Anti-inflammatory and Antimicrobial Activities
Indazole derivatives have also demonstrated significant anti-inflammatory and antimicrobial

properties.[6][12][13] Their mechanism of action in inflammation often involves the inhibition of

cyclooxygenase (COX) enzymes.[13]

Table 3: Comparative Anti-inflammatory and Antimicrobial Activities of Indazole Isomers
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Compound
Isomer
Type

Biological
Activity

IC₅₀ or
Activity
Metric

Organism/E
nzyme

Reference

5-

Aminoindazol

e

1H-indazole
Anti-

inflammatory

IC₅₀ = 12.32

µM
COX-2 [13]

6-

Nitroindazole
1H-indazole

Anti-

inflammatory

IC₅₀ = 19.22

µM
COX-2 [13]

Indazole 1H-indazole
Anti-

inflammatory

IC₅₀ = 23.42

µM
COX-2 [13]

Compound

18

2,3-diphenyl-

2H-indazole
Antiprotozoal

More potent

than

metronidazol

e

G. intestinalis [14]

Compound

78

2-phenyl-2H-

indazole
Antiprotozoal

IC₅₀ < 0.070

µM

E. histolytica,

G.

intestinalis, T.

vaginalis

[6]

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation

of indazole isomers. Below are representative procedures for the synthesis of key indazole

precursors.

Synthesis of 3-Amino-1H-indazole
This protocol describes the synthesis of 3-amino-1H-indazole from 2-fluorobenzonitrile.[6]

Materials:

2-Fluorobenzonitrile

Hydrazine hydrate
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Butanol

Procedure:

A mixture of 2-fluorobenzonitrile and hydrazine hydrate in butanol is refluxed.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

The crude product can be purified by recrystallization.

Synthesis of 5-Nitro-2H-indazole
This procedure outlines the synthesis of 5-nitro-2H-indazole from 2-fluoro-5-nitrobenzaldehyde.

[15]

Materials:

2-Fluoro-5-nitrobenzaldehyde

Hydrazine hydrate

N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Procedure:

To a solution of 2-fluoro-5-nitrobenzaldehyde in DMF at room temperature, hydrazine

hydrate is added dropwise.

The reaction mixture is stirred for 2 hours at room temperature.

The reaction is monitored by TLC.

After completion, the mixture is poured into water and extracted with ethyl acetate.
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The combined organic layers are washed with water and brine, dried over anhydrous

magnesium sulfate, and concentrated under reduced pressure to yield the product.[15]

Signaling Pathway and Mechanism of Action
Indazole derivatives, particularly those developed as anticancer agents, often function by

inhibiting protein kinases within critical signaling pathways that regulate cell proliferation,

survival, and angiogenesis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway

is a prime example, where indazole-based inhibitors like axitinib and pazopanib target the

VEGFR-2 kinase.[5][8][16]

Extracellular Space Cell Membrane

Intracellular Space

VEGF VEGFR-2Binding & Dimerization

PLCγ

Autophosphorylation PI3KRas

PKC
Raf

Akt

Cell Proliferation
Survival

Angiogenesis

MEK ERK

Indazole
Inhibitor

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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